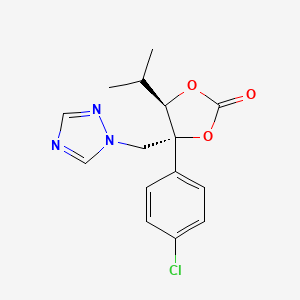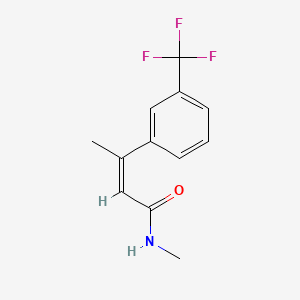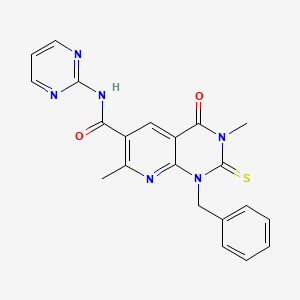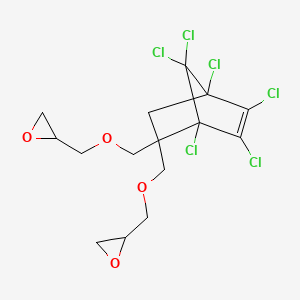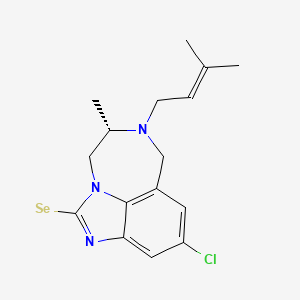
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- is a complex organic compound belonging to the class of imidazo[4,5,1-jk][1,4]benzodiazepines. This compound is characterized by its unique structure, which includes a selone group, a chlorine atom, and a tetrahydrobenzodiazepine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- involves several steps. The synthetic route typically starts with the preparation of the imidazo[4,5,1-jk][1,4]benzodiazepine core, followed by the introduction of the selone group and other substituents. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The selone group and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- can be compared with other similar compounds, such as:
Imidazo[4,5,1-jk][1,4]benzodiazepine-2(1H)-thione: This compound has a thione group instead of a selone group.
Imidazo[4,5,1-jk][1,4]benzodiazepine-2(1H)-thione, 8-fluoro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-buten-1-yl): This compound has a fluorine atom instead of chlorine. The uniqueness of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
136722-85-5 |
|---|---|
Molekularformel |
C16H19ClN3Se |
Molekulargewicht |
367.8 g/mol |
InChI |
InChI=1S/C16H19ClN3Se/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
MRQOUDXQJMFIGQ-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2[Se])Cl |
Kanonische SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2[Se])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


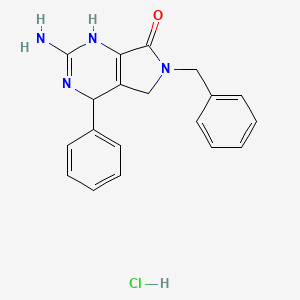
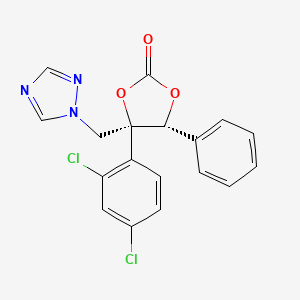
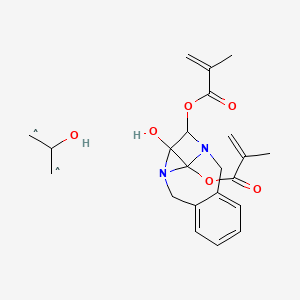
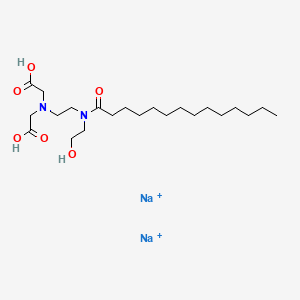

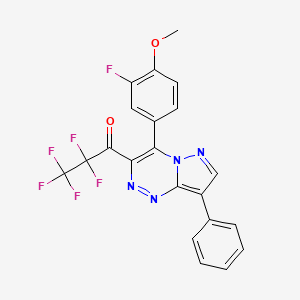
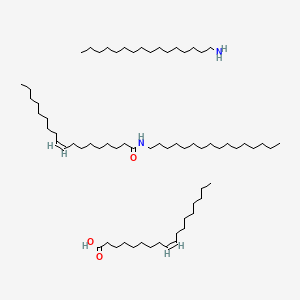
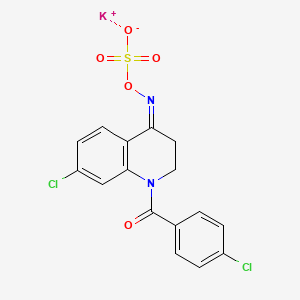
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)

